![molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8](/img/structure/B11894.png)
Methyl 1-benzylazetidine-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1-benzylazetidine-3-carboxylate and related compounds involves innovative strategies to form functionalized scaffolds. For example, a new strategy for the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates has been developed, which includes N-benzylation and highly regioselective ring-opening reactions, followed by intramolecular nucleophilic displacement, showing the versatility of related azetidine carboxylates in synthetic chemistry (Wang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the reactivity and interaction of Methyl 1-benzylazetidine-3-carboxylate. Crystallographic studies have been conducted on similar compounds, revealing how crystallization conditions affect molecular structure and interactions, providing insight into the structural dynamics of azetidine derivatives (Arshad et al., 2013).
Chemical Reactions and Properties
Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. For instance, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrate the compound's versatility in synthetic applications (Giri et al., 2007).
Scientific Research Applications
Synthesis of Benzodiazepine Derivatives : A study by Wang et al. (2008) details a novel method for synthesizing 1,4-benzodiazepine derivatives using Methyl 1-arylaziridine-2-carboxylates, which includes Methyl 1-benzylazetidine-3-carboxylate. This process is significant in synthetic and medicinal chemistry due to its simplicity and the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang et al., 2008).
Ring-Opening Polymerization : Hashimoto and Yamashita (1986) investigated the ring-opening polymerization of 1-benzylazetidine, closely related to Methyl 1-benzylazetidine-3-carboxylate. They found that this polymerization could be achieved using cationic initiators, leading to the formation of a white, powdery polymer. This research contributes to our understanding of the polymerization processes of azetidine derivatives (Hashimoto & Yamashita, 1986).
C-H Bond Functionalization in Carboxylic Acids : Research by Giri et al. (2007) shows the use of Methyl 1-benzylazetidine-3-carboxylate in the functionalization of C-H bonds in simple carboxylic acids. This study demonstrated the feasibility of methylation and arylation of these bonds, which is pivotal in the field of organic synthesis (Giri et al., 2007).
Biotransformations of Azetidine Derivatives : Leng et al. (2009) explored the biotransformations of racemic 1-benzylazetidine-2-carbonitriles and amide substrates, which include derivatives of Methyl 1-benzylazetidine-3-carboxylate. They demonstrated efficient and enantioselective transformations to azetidine-2-carboxylic acids and amide derivatives, a critical process in asymmetric synthesis (Leng et al., 2009).
Synthesis of Pyrrolizidine Alkaloids : Vanecko and West (2005) researched the ring expansion of azetidinium ylides, starting with Methyl 1-benzylazetidine-2-carboxylate, to access pyrrolizidine alkaloids. Their method provided a high-yield, efficient route to these biologically significant compounds (Vanecko & West, 2005).
properties
IUPAC Name |
methyl 1-benzylazetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHWYGXKWOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595292 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzylazetidine-3-carboxylate | |
CAS RN |
103491-29-8 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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